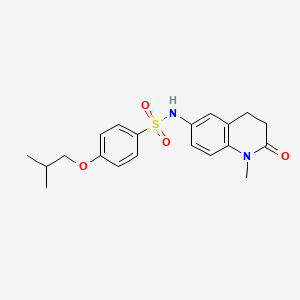

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14(2)13-26-17-6-8-18(9-7-17)27(24,25)21-16-5-10-19-15(12-16)4-11-20(23)22(19)3/h5-10,12,14,21H,4,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFZVKYPNQDUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:

- Preparation of the quinoline derivative.

- Coupling of the quinoline derivative with the benzenesulfonamide moiety using a palladium catalyst.

- Introduction of the isobutoxy group through etherification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, sulfonamide derivatives, and substituted benzene compounds.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A potent phosphodiesterase III A inhibitor with antithrombotic and vasodilatory properties.

4- { [ (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N- (1,3-benzenesulfonamide): Another aminobenzenesulfonamide with similar structural features.

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutoxy group and quinoline moiety contribute to its potential as a versatile compound in various research and industrial applications.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different biological contexts.

1. Chemical Structure and Properties

The compound features a complex structure characterized by:

- Quinoline moiety : A bicyclic structure known for its biological activity.

- Sulfonamide group : Typically associated with antibacterial properties.

- Propoxy group : Potentially influencing solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 368.47 g/mol |

| LogP | 3.23 |

| Polar Surface Area | 63.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

2. Synthesis Methods

The synthesis of this compound generally involves several steps, starting from the preparation of the quinoline derivative. Common methods include:

- Reactions with anthranilic acids : Utilizing dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.

- Purification techniques : Such as recrystallization and chromatography to ensure high purity of the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline structure can intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide moiety may mimic natural substrates, inhibiting key enzymes involved in various metabolic pathways .

4.1 Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively.

Table 2: Antimicrobial Efficacy of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Sulfanilamide | Staphylococcus aureus | 16 µg/mL |

| Trimethoprim | Pseudomonas aeruginosa | 8 µg/mL |

4.2 Cardiovascular Effects

A study examining the effects of related sulfonamides on cardiovascular parameters in isolated rat hearts demonstrated that certain derivatives can significantly alter perfusion pressure and coronary resistance .

Table 3: Effects on Perfusion Pressure

| Compound Name | Dose | Effect on Perfusion Pressure (%) |

|---|---|---|

| Control | - | Baseline |

| This compound | 0.001 nM | Decreased by 20% |

| Benzenesulfonamide | 0.001 nM | Decreased by 15% |

5. Conclusion

This compound exhibits promising biological activities through multiple mechanisms of action. Its potential as an antimicrobial agent and its effects on cardiovascular dynamics highlight the need for further research to fully elucidate its therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including the formation of the tetrahydroquinoline core, sulfonylation, and alkylation. Key steps include:

- Step 1 : Cyclization of substituted anilines with ketones under acidic conditions to form the tetrahydroquinoline core (temperature: 80–100°C; solvent: acetic acid) .

- Step 2 : Sulfonylation using 4-(2-methylpropoxy)benzenesulfonyl chloride in dichloromethane with triethylamine as a base (reflux for 6–8 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of sulfonyl chloride to amine intermediates significantly impact yield.

Q. What analytical techniques are most reliable for structural characterization?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : - and -NMR confirm substituent positions (e.g., methyl groups at 1.2–1.5 ppm, sulfonamide protons at 7.3–8.1 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H] peak at ~450–460 m/z) and purity (>98%) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring (if crystalline) .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:

- Kinase Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays (IC values) .

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variations:

-

Substituent Screening : Replace 2-methylpropoxy with ethoxy, methoxy, or halogen groups (see Table 1) .

-

Binding Affinity : Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites (e.g., hydrophobic pockets for methylpropoxy groups) .

-

In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, ) in rodent models .

Table 1 : SAR Trends for Substituent Modifications

Substituent LogP IC (EGFR, nM) Solubility (µg/mL) 2-Methylpropoxy 3.2 12.5 ± 1.3 8.7 Ethoxy 2.8 18.9 ± 2.1 15.2 Fluoro 3.0 9.8 ± 0.9 6.5

Q. How can contradictory data on enzyme inhibition across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or target isoforms:

- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and buffer systems (HEPES, pH 7.5) .

- Isoform-Specific Profiling : Test against kinase isoforms (e.g., EGFR L858R vs. wild-type) using recombinant proteins .

- Off-Target Screening : Employ kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify cross-reactivity .

Q. What strategies enhance metabolic stability without compromising activity?

- Methodological Answer : Focus on blocking metabolic hotspots:

- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask sulfonamide with ester groups (hydrolyzed in vivo) to improve oral bioavailability .

- Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.